Ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-(2-phenylacetamido)propionate
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Overview
Description
ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)PROPANOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, and phenylacetamido groups, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-bromo-3,3,3-trifluoropropanoate under basic conditions to form an intermediate compound.
Acylation Reaction: The intermediate is then subjected to acylation with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)PROPANOATE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and phenylacetamido groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of oxidized derivatives, potentially including nitro or hydroxyl groups.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)PROPANOATE has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-[(2-CHLORO-4-FLUOROPHENYL)AMINO]PROPANOATE
- ETHYL 3-[(4-CHLORO-2-FLUOROPHENYL)AMINO]PROPANOATE
Uniqueness
ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)PROPANOATE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17ClF4N2O3 |
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Molecular Weight |
432.8 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-[(2-phenylacetyl)amino]propanoate |
InChI |
InChI=1S/C19H17ClF4N2O3/c1-2-29-17(28)18(19(22,23)24,25-13-8-9-15(21)14(20)11-13)26-16(27)10-12-6-4-3-5-7-12/h3-9,11,25H,2,10H2,1H3,(H,26,27) |
InChI Key |
GAFYOMSHIKXZJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)F)Cl)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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